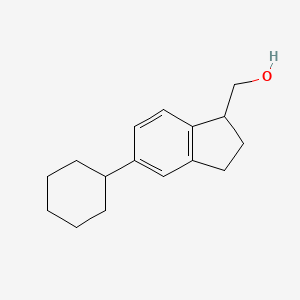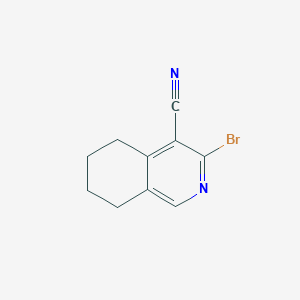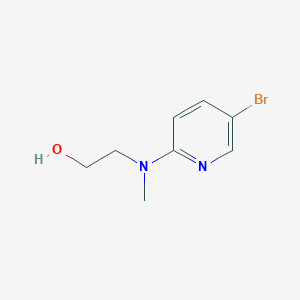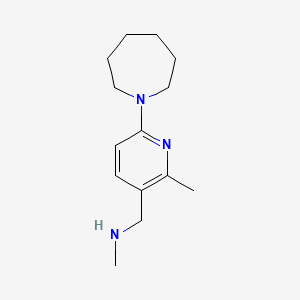
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine is a complex organic compound that features a pyridine ring substituted with an azepane ring and a methyl group
Vorbereitungsmethoden
The synthesis of 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the azepane ring through nucleophilic substitution reactions. The final step often involves methylation of the amine group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azepane ring can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dimethylformamide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the specific reaction and conditions used but can include various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The azepane ring and pyridine moiety allow it to bind to various enzymes and receptors, potentially modulating their activity. This compound may influence biochemical pathways by acting as an agonist or antagonist, depending on the target .
Vergleich Mit ähnlichen Verbindungen
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine can be compared with other similar compounds such as:
1-(Azepan-1-yl)dodecan-1-one: Known for its use as a penetration enhancer in pharmaceutical formulations.
(2-Azepan-1-yl-2-phenylethyl)amine: Studied for its potential biological activity.
1-(2-(Azepan-1-yl)nicotinoyl)guanidine: Investigated for its antiviral properties .
Eigenschaften
Molekularformel |
C14H23N3 |
|---|---|
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
1-[6-(azepan-1-yl)-2-methylpyridin-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C14H23N3/c1-12-13(11-15-2)7-8-14(16-12)17-9-5-3-4-6-10-17/h7-8,15H,3-6,9-11H2,1-2H3 |
InChI-Schlüssel |
IEIXQSLFUHBNRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)N2CCCCCC2)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


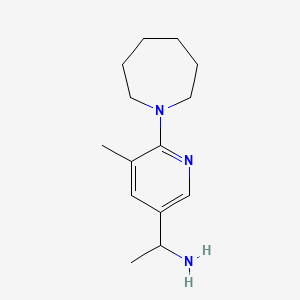
![2-Amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11874042.png)
![4H-Thieno[3,2-c][1]benzopyran-4-one, 3-ethyl-](/img/structure/B11874056.png)

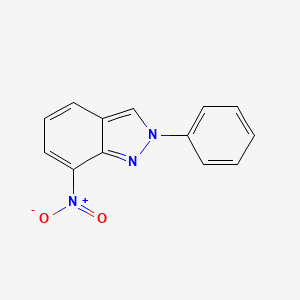
![8-(2,2,2-Trifluoroacetyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11874074.png)

![3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11874086.png)

